4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzotriazinone core linked to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed denitrogenative cross-coupling reaction of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids . This reaction is compatible with various aryl and alkenyl boronic acids, affording ortho-arylated and alkenylated benzamides in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboronic acids for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with organoboronic acids yields ortho-arylated and alkenylated benzamides .
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in coordination chemistry, it may act as a ligand, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound shares the benzotriazinone core but lacks the thiadiazole moiety.
1,2,4-Benzotriazin-3(4H)-one, 7-bromo-, 1-oxide: This compound has a similar benzotriazinone core with a bromine substituent.
Uniqueness
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of the benzotriazinone and thiadiazole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H20N6O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C21H20N6O2S/c28-18(11-6-14-27-20(29)16-9-4-5-10-17(16)23-26-27)22-21-25-24-19(30-21)13-12-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2,(H,22,25,28) |
InChI Key |
RZBFCLIWZGROJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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